molecular formula C7H15NO2 B010346 Methyl L-leucinate CAS No. 2666-93-5

Methyl L-leucinate

Cat. No.: B010346
CAS No.: 2666-93-5
M. Wt: 145.2 g/mol
InChI Key: QVDXUKJJGUSGLS-LURJTMIESA-N
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Description

Methyl L-leucinate is an ester derivative of the essential branched-chain amino acid L-leucine. Its molecular formula is C₇H₁₅NO₂ (or C₇H₁₄NO₂·HCl as the hydrochloride salt), with a molecular weight of 145.20 g/mol (181.66 g/mol for the hydrochloride) . The compound is widely utilized in biochemical research and pharmaceutical synthesis, particularly as a chiral building block for peptidomimetics and enzyme inhibitors . Key properties include:

  • Melting point: 145–155°C (hydrochloride form) .
  • Optical rotation: [α]D +12 to +14° (C=2, H₂O) for the hydrochloride .
  • Solubility: Highly soluble in water and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-leucinate can be synthesized by esterification of L-leucine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with methanol and a strong acid like hydrochloric acid to produce this compound hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl L-leucinate is characterized by the molecular formula C7H15NO2C_7H_{15}NO_2 and is classified as a methyl ester of L-leucine. It exhibits properties typical of amino acid esters, including solubility in organic solvents and potential reactivity with biological molecules .

Pharmacological Applications

This compound has been investigated for its role in drug development and therapeutic applications:

  • Anti-infection Properties : Studies indicate that this compound exhibits activity against various pathogens, including bacteria and viruses. Its potential as an antibiotic compound has garnered interest in the development of new antimicrobial agents .
  • Cancer Research : The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented. Research shows that this compound can permeabilize lysosomal membranes, leading to the destabilization of lysosomal enzymes, which is crucial for cancer cell death mechanisms .
  • Immunomodulation : this compound may influence immune responses by modulating pathways such as NF-κB and JAK/STAT signaling. These pathways are critical for inflammation and immune cell activation, suggesting that this compound could play a role in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Research

This compound's unique properties make it valuable for biochemical studies:

  • Cell Cycle and Apoptosis Studies : The compound has been used to investigate the effects on cell cycle progression and apoptosis in various cell lines. It has been shown to affect the activity of cysteine cathepsins, which are involved in the apoptotic process .
  • Protein Interaction Studies : this compound can serve as a tool for studying protein interactions and modifications due to its reactive nature. This application is particularly relevant in proteomics research where understanding protein dynamics is crucial .

Case Study 1: Cancer Cell Apoptosis

A study conducted on HeLa cells demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis, correlating with lysosomal membrane permeabilization. The research utilized flow cytometry to measure cell viability post-treatment, showing a dose-dependent effect on apoptosis induction .

Case Study 2: Antiviral Activity

Research exploring the antiviral properties of this compound highlighted its effectiveness against several viruses, including HIV and influenza. The compound was tested in vitro, showing a reduction in viral load when applied to infected cell cultures .

Summary of Applications

Application AreaSpecific UsesKey Findings
PharmacologyAntibiotic developmentEffective against various bacterial strains
Cancer ResearchInduction of apoptosisPromotes cell death via lysosomal destabilization
ImmunologyModulation of immune responsesInfluences NF-κB and JAK/STAT pathways
Biochemical ResearchProtein interaction studiesUseful for studying protein dynamics

Mechanism of Action

The mechanism of action of methyl L-leucinate involves its interaction with cellular transporters and enzymes. It is known to be a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can be hydrolyzed to release L-leucine, which then participates in various metabolic pathways, including protein synthesis and energy production .

Comparison with Similar Compounds

Structural Analogs: Amino Acid Methyl Esters

Methyl L-leucinate belongs to a broader class of amino acid esters. Its analogs, such as methyl esters of isoleucine, threonine, and tyrosine, exhibit distinct synthetic and physicochemical behaviors due to variations in side-chain structure.

Key Observations :

  • Steric effects : Bulkier side chains (e.g., threonine) reduce reaction efficiency (45% yield for 3g vs. 81% for isoleucine derivative 3e) .
  • Solvent polarity : Lower polarity (e.g., 1:4 EtOAc/hexane for 3d) favors leucine ester synthesis .

Acylated Derivatives

Acylation of this compound with aromatic or heterocyclic groups enhances its utility in drug design.

Table 2: Properties of Acylated this compound Derivatives

Compound Acyl Group Yield Physical State Melting Point (°C) [α]D (Solvent) Reference
Methyl 3-furoyl-L-leucinate 3-Furoyl 99% White solid 121–124 -9.0 (CHCl₃)
Methyl 2-furoyl-L-leucinate 2-Furoyl 96% White solid 83–87 +8.3 (CHCl₃)
Methyl picolinoyl-L-leucinate Picolinoyl 98% Pale yellow oil N/A N/A
Oxazolidine-L-leucinate (3b) Oxazolidine 99% Yellow oil N/A N/A

Key Observations :

  • Substituent position : 2-Furoyl derivatives (3.57) exhibit lower melting points and positive optical rotation compared to 3-furoyl analogs (3.65) .
  • Synthetic efficiency: High yields (96–99%) are achievable with activated acyl groups (e.g., furoyl, picolinoyl) using TBTU/DIEA coupling agents .

Carbamoyl and Enzyme-Targeted Derivatives

This compound serves as a precursor for carbamoyl derivatives tested in enzyme inhibition studies:

  • Methyl carbamoyl-L-valinate (11) : Compared with leucinate derivatives to assess side-chain impact on SphK1 binding .

Physicochemical Properties Comparison

Table 3: Key Physicochemical Properties

Compound Melting Point (°C) [α]D Solubility Reference
This compound·HCl 145–155 +12 to +14° (H₂O) Water, methanol
Methyl 3-furoyl-L-leucinate 121–124 -9.0 (CHCl₃) Organic solvents
Methyl L-isoleucinate (3e) Not reported Not reported Organic solvents

Key Observations :

  • The hydrochloride form of this compound has significantly higher thermal stability (m.p. 145–155°C) compared to neutral or acylated forms .
  • Optical activity varies widely based on substituents, with acyl groups inducing negative or positive rotations .

Biological Activity

Methyl L-leucinate, a methyl ester of the amino acid L-leucine, is an alpha-amino acid ester with significant biological activity. This compound has garnered attention for its potential therapeutic applications across various fields, including cancer research, immunology, and neurobiology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its mechanisms of action.

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.199 g/mol
  • CAS Number : 2666-93-5
  • LogP : 1.233

This compound exhibits several biological activities through various mechanisms:

  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by affecting lysosomal stability. For instance, studies show that derivatives like L-leucyl-L-leucine methyl ester (LLOMe) cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytosol and subsequent cell death pathways .
  • Neuroprotective Effects : this compound has been implicated in neuroprotection, particularly in models of neurodegenerative diseases. It may modulate neuronal signaling pathways and reduce oxidative stress, thereby protecting neuronal cells from damage.
  • Metabolic Regulation : As a derivative of L-leucine, this compound plays a role in metabolic pathways, particularly those involving protein synthesis and muscle metabolism. It enhances the mTOR signaling pathway, which is crucial for cell growth and metabolism .

Study 1: Apoptotic Mechanisms

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant lysosomal membrane permeabilization (LMP) and apoptosis induction. The researchers noted that concentrations as low as 1 mM led to observable effects on lysosomal integrity and enzyme activity .

Concentration (mM)Effect on Cell ViabilityLysosomal Membrane Permeabilization
0.5MildMinimal
1ModerateSignificant
5HighComplete

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, this compound was shown to significantly reduce cell death in neuronal cultures. The compound's ability to scavenge free radicals and modulate stress response pathways was highlighted as a key mechanism behind its protective effects .

Research Findings

Recent findings suggest that this compound has broader implications beyond apoptosis:

  • Anti-infective Properties : Preliminary studies indicate that this compound may exhibit anti-infective properties against various pathogens, including viruses and bacteria .
  • Role in Immunomodulation : The compound has been linked to modulation of immune responses, potentially aiding in the treatment of inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps to ensure reproducibility in the synthesis of Methyl L-leucinate?

  • Methodological Answer : Follow protocols that detail stoichiometry, solvent selection, and reaction conditions. For example, in the synthesis of methyl [(1R,3S,4S)-2-azanorbornane-3-carbonyl]-L-leucinate, key steps include using TBTU as a coupling agent, DIEA as a base in anhydrous CH₂Cl₂, and purification via chromatography with EtOAc as the eluent . Report reaction times, temperature, and molar ratios explicitly. Validate purity using NMR (e.g., ¹H-NMR δ 3.72 ppm for CO₂CH₃) and HRMS .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Identify ester carbonyl signals (¹H: δ 3.72 ppm; ¹³C: ~173 ppm) and backbone protons (e.g., leucine side chain at δ 0.99–0.74 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈F₂N₂O₃: 381.1962) .
  • HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 210–220 nm.

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

  • Methodological Answer : Use mixed-solvent systems like EtOAc/hexane (ratios 1:4 to 3:7) to balance solubility and polarity. For example, this compound derivatives achieve >70% yield when recrystallized from EtOAc/hexane (3:7) . Monitor crystal formation under controlled cooling rates (e.g., 1–2°C/min).

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified in asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases. Compare retention times to racemic standards.
  • Optical Rotation : Measure [α]D²⁰ (e.g., −76.0 for a specific enantiomer in CHCl₃) and cross-reference with literature .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve diastereomeric splitting in ¹⁹F or ¹H spectra.

Q. How to resolve contradictions in reported bioactivity data for this compound-based prodrugs?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental variables across studies (e.g., cell lines, assay protocols, compound purity).
  • Dose-Response Validation : Replicate assays using standardized IC₅₀/EC₅₀ protocols with internal controls (e.g., cisplatin for cytotoxicity) .
  • Structural Confirmation : Verify if discrepancies arise from uncharacterized byproducts (e.g., via LC-MS/MS).

Q. What computational strategies predict the stability of this compound under physiological conditions?

  • Methodological Answer :

  • MD Simulations : Model ester bond hydrolysis in aqueous environments (pH 7.4, 37°C) using software like GROMACS.
  • DFT Calculations : Estimate activation energy for hydrolysis pathways (e.g., base-catalyzed vs. enzymatic) .
  • In Vitro Correlation : Validate predictions using simulated gastric fluid (SGF) or plasma stability assays.

Q. Data Analysis and Reporting

Q. How should researchers present NMR data for this compound derivatives to ensure clarity?

  • Guidelines :

  • Report δ values to two decimal places, noting multiplicity (s, d, m) and coupling constants (e.g., ³JHF = 18.2 Hz) .
  • Include rotamer ratios if applicable (e.g., 65:35 in ¹H-NMR) .
  • Tabulate ¹³C DEPT data to distinguish CH₃/CH₂/CH groups.

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves.
  • Report 95% confidence intervals for IC₅₀ values and apply ANOVA for multi-group comparisons .
  • Address outliers via Grubbs’ test or robust regression.

Q. Experimental Design

Q. How to design a study investigating the metabolic fate of this compound in vivo?

  • Methodological Answer :

  • Isotope Labeling : Synthesize ¹³C-labeled this compound to track metabolites via LC-MS.
  • Sampling Protocol : Collect plasma/tissues at timed intervals post-administration.
  • Enzymatic Profiling : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products .

Q. What controls are essential when evaluating this compound’s cytotoxicity?

  • Methodological Answer :
  • Negative Controls : Untreated cells and vehicle (e.g., DMSO at ≤0.1%).
  • Positive Controls : Known cytotoxins (e.g., doxorubicin).
  • Interference Controls : Assess if the compound affects assay reagents (e.g., MTT formazan formation) .

Properties

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXUKJJGUSGLS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883883
Record name L-Leucine, methyl ester
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2666-93-5
Record name (+)-L-Leucine methyl ester
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Record name Leucine methyl ester
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Record name L-Leucine, methyl ester
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Record name L-Leucine, methyl ester
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Record name Methyl L-leucinate
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Record name METHYL L-LEUCINATE
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Synthesis routes and methods I

Procedure details

2-Amino-4-methylpentanoic acid (5.0 g 38.2 mmol) was slowly added to sat. HCl/MeOH (50 mL). The mixture was stirred (RT, 5 h) then heated to reflux (16 h). After the reaction, the solvent was removed under reduced pressure. The residue was diluted with water (50 mL), then NaHCO3 was added to adjust pH=7. The mixture was then extracted with DCM (3×50 mL), the combined organic layers were dried over MgSO4, concentrated under reduced pressure to afford methyl 2-amino-4-methylpentanoate as a colorless liquid (5.3 g, 96%). Mass calculated for C7H15NO2=145.20. found: [M+H]+=145.9. The product was used in next step without further purification.
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2-Amino-4-methylpentanoic acid
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Synthesis routes and methods II

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Retrosynthesis Analysis

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